Valacyclovir-d4, Hydrochloride

Overview

Description

Valacyclovir-d4, Hydrochloride is a deuterated form of Valacyclovir Hydrochloride, an antiviral medication used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles. Valacyclovir is the L-valine ester of acyclovir, which is a nucleoside analog that inhibits viral DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valacyclovir Hydrochloride is synthesized through the esterification of acyclovir with L-valine. The process involves the reaction of acyclovir with L-valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Valacyclovir Hydrochloride involves similar synthetic routes but on a larger scale. The process includes the crystallization of the product from an ethanol-water mixture to obtain the desired polymorphic form. The final product is then purified and dried to achieve the required pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions

Valacyclovir Hydrochloride undergoes various chemical reactions, including:

Hydrolysis: In vivo, Valacyclovir Hydrochloride is rapidly hydrolyzed to acyclovir and L-valine by esterases.

Common Reagents and Conditions

Oxidation: Potassium permanganate in alkaline conditions.

Hydrolysis: Esterases in biological systems.

Major Products Formed

Oxidation: Intermediate manganese (VII)-Valacyclovir complex.

Hydrolysis: Acyclovir and L-valine.

Scientific Research Applications

Valacyclovir Hydrochloride is extensively used in scientific research for its antiviral properties. It is used to study the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Research has shown its efficacy in reducing the severity and duration of herpes outbreaks in immunocompromised patients . Additionally, it is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body .

Mechanism of Action

Valacyclovir Hydrochloride acts as a prodrug, which is converted in vivo to acyclovir. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, and subsequently by cellular enzymes to acyclovir triphosphate. Acyclovir triphosphate competitively inhibits viral DNA polymerase, incorporates into the viral DNA chain, and terminates DNA synthesis, thereby inhibiting viral replication .

Comparison with Similar Compounds

Valacyclovir Hydrochloride is compared with other antiviral drugs such as acyclovir and famciclovir. While acyclovir is effective, its poor oral bioavailability necessitates frequent dosing. Valacyclovir, being a prodrug of acyclovir, has better oral bioavailability and requires less frequent dosing . Famciclovir, another antiviral drug, is also used to treat herpes infections but has a different mechanism of action, being a prodrug of penciclovir .

Similar Compounds

Acyclovir: Direct antiviral agent with lower bioavailability.

Famciclovir: Prodrug of penciclovir with a different mechanism of action.

Valacyclovir Hydrochloride stands out due to its improved pharmacokinetic profile and efficacy in treating herpes infections with less frequent dosing compared to acyclovir .

Biological Activity

Valacyclovir-d4 hydrochloride is a deuterated form of valacyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of valacyclovir-d4, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and relevant case studies.

Overview of Valacyclovir

Valacyclovir is an L-valine ester of acyclovir, designed to improve the bioavailability of acyclovir when administered orally. Upon ingestion, valacyclovir is rapidly converted to acyclovir and L-valine through first-pass metabolism in the gastrointestinal tract and liver. This conversion significantly enhances the systemic exposure to acyclovir compared to direct administration of acyclovir itself, which has lower bioavailability due to poor absorption .

Pharmacokinetics

The pharmacokinetics of valacyclovir-d4 hydrochloride mirrors that of its parent compound, valacyclovir. Key pharmacokinetic parameters include:

| Parameter | Value (Valacyclovir) | Value (Valacyclovir-d4) |

|---|---|---|

| Bioavailability | 54.5% ± 9.1% | Not explicitly stated |

| Cmax (Peak Plasma Concentration) | 18.8 ± 7 µM | Not explicitly stated |

| Half-life (t½) | 1.69 ± 0.41 h | Not explicitly stated |

| Metabolism | Rapid conversion to acyclovir | Similar metabolic pathway |

The mean bioavailability of acyclovir from valacyclovir is approximately 64% in pediatric patients, compared to only 10-20% for oral acyclovir . This enhanced bioavailability is essential for effective treatment outcomes in both adult and pediatric populations.

Valacyclovir exerts its antiviral effects primarily through the active metabolite acyclovir. The mechanism involves:

- Competitive Inhibition : Acyclovir competes with deoxyguanosine triphosphate for incorporation into viral DNA by DNA polymerase.

- Chain Termination : Once incorporated, it causes premature termination of the viral DNA chain.

- Selective Activation : The activation of acyclovir is facilitated by viral thymidine kinase, which is present only in infected cells, ensuring selective toxicity towards the virus .

Clinical Efficacy

Valacyclovir-d4 hydrochloride has demonstrated significant antiviral activity against HSV-1 and HSV-2, as well as VZV. Its effectiveness can be summarized as follows:

- HSV Infections : Clinical studies have shown that valacyclovir can reduce the duration and severity of herpes outbreaks.

- VZV Infections : It is effective in treating shingles (herpes zoster), with studies indicating rapid resolution of lesions in pediatric patients receiving valacyclovir .

Case Studies

- Pediatric Patients : A study involving immunocompromised children treated with valacyclovir showed a mean Cmax for acyclovir at 18.8 µM with a total exposure time of 4106 µM- min, indicating effective systemic exposure and tolerability .

- Adult Patients : In adults receiving a single dose of valacyclovir (1g), peak plasma concentrations were generally less than 0.5 mcg/mL after three hours post-administration, highlighting rapid metabolism and clearance .

Properties

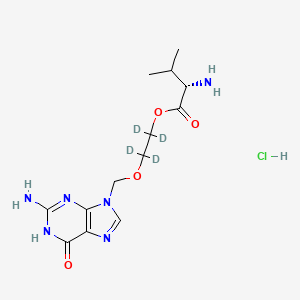

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDBUOENGJMLV-SRNSESIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331910-75-8 | |

| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-1,1,2,2-d4 ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1331910-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.